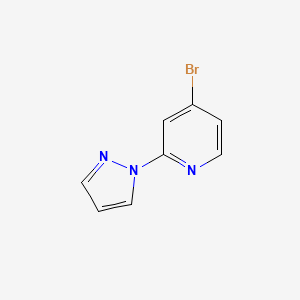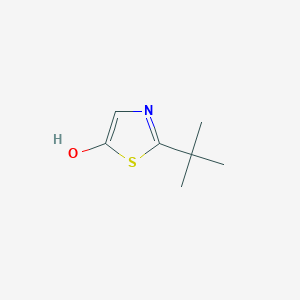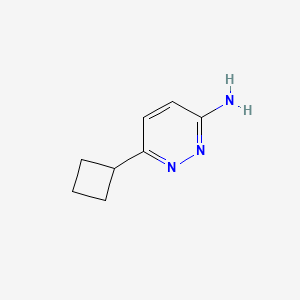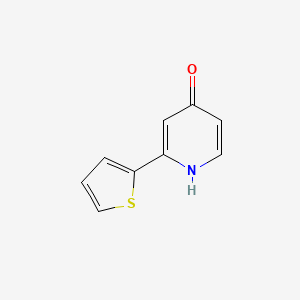
2-Hydroxy-4-(3-methylphenyl)pyridine
概要
説明
“2-Hydroxy-4-(3-methylphenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves multicomponent synthetic routes. For instance, an efficient protocol for the synthesis of functionalized pyridines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms . The presence of the pyridine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are often influenced by various factors. For instance, the reactivity of the pyridine ring can be influenced by steric factors, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .作用機序
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis .
Mode of Action
Benzylic compounds, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds, such as pinacol boronic esters, have been noted for their stability, making them attractive for chemical transformations .
Result of Action
Similar compounds have shown significant activity against multidrug-resistant tuberculosis .
Action Environment
Similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available .
実験室実験の利点と制限
2-Hydroxy-4-(3-methylphenyl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various conditions. It is also readily available and affordable. However, the compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not been extensively studied for its toxicity profile, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Hydroxy-4-(3-methylphenyl)pyridine. One area of research is the development of novel therapeutic agents based on the compound. Studies have shown that the compound exhibits promising anti-inflammatory, anti-oxidant, and anti-cancer properties, which can be further explored for the development of new drugs. Another area of research is the study of the compound's mechanism of action. Further studies are needed to fully understand the pathways involved in the compound's pharmacological effects. Additionally, studies are needed to investigate the toxicity profile of the compound, which can provide valuable information for its safe use in various applications.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound exhibits various pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. The synthesis of the compound can be achieved through different methods, and it has several advantages for lab experiments. However, further studies are needed to fully understand the compound's mechanism of action and toxicity profile, which can provide valuable information for its safe use in various applications.
科学的研究の応用
2-Hydroxy-4-(3-methylphenyl)pyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation. Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
4-(3-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-13-12(14)8-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBUAFHVUBRBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671753 | |
| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159820-64-0 | |
| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















